molecular formula C14H10ClNO4S B8638433 4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid CAS No. 137505-04-5

4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid

Cat. No.: B8638433
CAS No.: 137505-04-5
M. Wt: 323.8 g/mol
InChI Key: RFBYOMYNHRQPKU-UHFFFAOYSA-N
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Description

4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid is a useful research compound. Its molecular formula is C14H10ClNO4S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

137505-04-5

Molecular Formula

C14H10ClNO4S

Molecular Weight

323.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonyliminomethyl]benzoic acid

InChI

InChI=1S/C14H10ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-9H,(H,17,18)

InChI Key

RFBYOMYNHRQPKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A well-stirred slurry consisting of 4.64g (31 mmol) of 4-carboxybenzaldehyde and 5.92 g (31 mmol) of 4-chlorobenzenesulfonamide and 20 mg of p-toluenesulfonic acid (TsOH) in 130 mL of toluene was heated to reflux for a total of 5 hours. The water formed from the reaction was removed by a Soxhlet extractor packed with 3A molecular sieves as described above. The mixture was allowed to cool to room temperature and was filtered to provide 9.76 g (98%) of SULF-1 as a white powder: mp >245° C.; IR (Nujol) 3300-2300 (br), 3090, 1689, 1616, 1168, 1013 cm-1 ; 1H NMR (DSMO-d6, TMS ext standard, 60 MHz) δ9.15 (s, 1), 8.01 (s, 4), 7.79 (AB, 4, JAB =11, Δν=16).
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4.64 g
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5.92 g
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20 mg
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130 mL
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Synthesis routes and methods II

Procedure details

An equimolar mixture of 25.0 g (0.17 mol) 4-carboxybenzaldehyde and 32.6 g (0.17 mol) 4-chlorobenzenesulfonamide was placed into toluene. 100 mg p-toluenesulfonic acid was added as a catalyst. The mixture was then heated under reflux on a water separator until the theoretically calculated quantity of water had separated. After cooling to room temperature, the precipitated solid was filtered off and dried under vacuum. Yield: 48.3 g (89.4%); 1H-NMR (400 MHz, DMSO-d6): δ [ppm]=7.78 (d, 2H); 8.09 (d, 2H); 8.11 (d, 2H); 8.23 (d, 2H); 9.29 (s, 1H); 13C-NMR (400 MHz, DMSO-d6): δ [ppm]=130.2; 130.5; 131.8; 135.5; 136.0; 136.1; 139.1; 166.6; 171.9; 193.0.
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25 g
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32.6 g
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100 mg
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